2-(5-Bromopyridin-2-YL)acetic acid

カタログ番号:

B574359

CAS番号:

192642-85-6

分子量:

216.034

InChIキー:

ATKULCGQSLCGEK-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

概要

説明

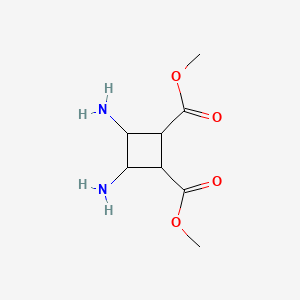

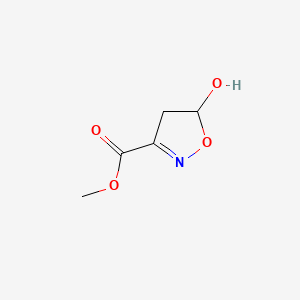

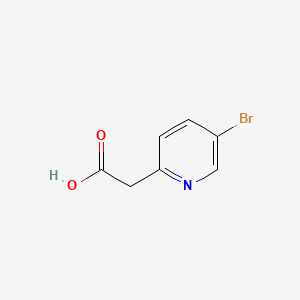

“2-(5-Bromopyridin-2-YL)acetic acid” is a chemical compound with the empirical formula C7H6BrNO2 . It has a molecular weight of 216.03 . It’s also known by other synonyms such as "5-Bromopyridine-2-acetic acid" .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to an acetic acid group . The pyridine ring is brominated at the 5th position .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, brominated pyridines are known to be reactive and can undergo various chemical transformations.Physical and Chemical Properties Analysis

“this compound” appears as a powder . It has a melting point of 120-123℃ . The predicted boiling point is 326.2±27.0 °C and the predicted density is 1.710±0.06 g/cm3 .科学的研究の応用

Synthesis of Novel Compounds :

- The reaction of 3-amino-5-bromopyridine with N-iodosuccinimide in the presence of acetic acid produces compounds with an iodo substituent in the pyridine ring, which are useful in crystal structure analysis (Bunker et al., 2008).

- Acetic acid functionalized poly(4-vinylpyridinium) bromide is utilized as a catalyst in the synthesis of 2,4,5-trisubstituted imidazole derivatives, demonstrating the role of acetic acid derivatives in facilitating efficient and green chemical reactions (Sonyanaik et al., 2018).

Preparation of Derivatives and Intermediates :

- The compound is used in the preparation of various derivatives, such as the synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetates, demonstrating its versatility in creating heterocyclic analogues (Morgentin et al., 2009).

- It also finds application in the synthesis of (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids, highlighting its role in creating complex molecular structures (Chui et al., 2004).

Catalytic Processes and Reaction Mechanisms :

- The compound is involved in catalytic processes such as the Suzuki–Miyaura coupling, where it is used to form complex pyridine derivatives, illustrating its utility in advanced organic synthesis (McMillan et al., 2007).

- It also contributes to understanding reaction mechanisms, such as in the bromination of benzylidene 2-pyridylhydrazone, which furthers knowledge in the field of organic chemistry (Gibson, 1963).

Safety and Hazards

特性

IUPAC Name |

2-(5-bromopyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-5-1-2-6(9-4-5)3-7(10)11/h1-2,4H,3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKULCGQSLCGEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673181 | |

| Record name | (5-Bromopyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192642-85-6 | |

| Record name | (5-Bromopyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 192642-85-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

A solution of 5-(5-bromopyridin-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (3) (40.0 g, 133.3 mmol) in HCl (30%, 400 mL) was heated gently to reflux, and was refluxed for 2 h. The solvent was removed in vacuo and the residue (29.75 g) was used in the next step without further purification. 1H-NMR (CDCl3, 300 MHz): δ 3.79 (s, 2H, CH2), 7.41 (d, 1H, ArH), 8.08 (dd, 1H, ArH), 8.66 (d, 1H, ArH).

Quantity

40 g

Type

reactant

Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of diethyl(5-bromopyridin-2-yl)malonate (Preparation 84, 5.28 g, 16.70 mmol) in THF (50 mL) was added a solution of LiOH (2.10 g, 50.13 mmol) in water (12.5 mL) and the reaction was heated to 60° C. for 3 hours. The reaction was cooled and acidified to pH 3-4 with 2N HCl and diluted with 20% IPA in DCM. The organic layer was collected, dried over sodium sulphate and concentrated in vacuo. The crude residue was triturated with hexane to afford the title compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(1-Methoxyethyl)phenyl]-3,4-dimethyl-5-phenyl-1,3,2-oxazaborolidine](/img/structure/B574277.png)